molecular formula C17H20N6O2 B2834218 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide CAS No. 2034594-53-9

3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide

Cat. No.: B2834218
CAS No.: 2034594-53-9
M. Wt: 340.387
InChI Key: LHBJZRPNTFRJNA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrrolidin-2-one, a 1,2,3-triazole, and an azetidine ring. Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common structural motif in many natural products and pharmaceuticals . The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms, which is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and the orientations of any substituents. The pyrrolidin-2-one and 1,2,3-triazole rings are likely to contribute to the compound’s overall polarity and may influence its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidin-2-one, 1,2,3-triazole, and azetidine rings. The pyrrolidin-2-one ring, for example, might undergo reactions at the carbonyl group or at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the polar pyrrolidin-2-one and 1,2,3-triazole rings might enhance its solubility in polar solvents .

Scientific Research Applications

Research Applications in Chemical Analysis and Drug Metabolism

  • Development of Analytical Methods : Research has focused on developing advanced analytical methods, such as hydrophilic liquid interaction chromatography-tandem mass spectrometry, for accurate quantitation of bioactive compounds and their metabolites in biological samples. Such methodologies are crucial for understanding the pharmacokinetics and metabolism of complex chemical compounds in clinical settings (Lang et al., 2010).

  • Metabolism and Disposition Studies : Studies on the metabolism and disposition of novel compounds, like BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, provide insight into how such compounds are absorbed, metabolized, and excreted in humans. This research is foundational for the development of new therapeutic agents (Christopher et al., 2010).

  • Toxicological Assessments : Identifying and characterizing the toxicological profiles of new chemical entities, including potential uremic toxins like N-methyl-2-pyridone-5-carboxamide, is essential for assessing their safety and efficacy. These studies contribute to our understanding of the potential health risks associated with exposure to various chemical compounds (Rutkowski et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicinal chemistry, given the presence of the biologically relevant pyrrolidin-2-one and 1,2,3-triazole rings .

Properties

IUPAC Name

3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJZRPNTFRJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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